3-(Ethoxymethylene)pentane-2,4-dione

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

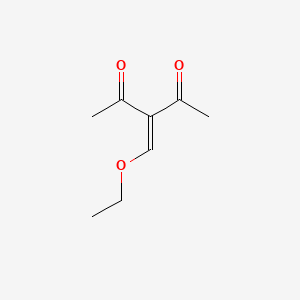

The compound 3-(Ethoxymethylene)pentane-2,4-dione adheres to systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. The official IUPAC name is 3-(ethoxymethylidene)pentane-2,4-dione, which accurately describes the structural arrangement where an ethoxymethylene group is attached to the third carbon of the pentane-2,4-dione backbone. This nomenclature reflects the presence of the ethoxy substituent connected via a methylene bridge to the central carbon atom of the diketone system.

The molecular formula C₈H₁₂O₃ indicates a composition of eight carbon atoms, twelve hydrogen atoms, and three oxygen atoms, yielding a molecular weight of 156.18 grams per mole. The Chemical Abstracts Service registry number 33884-41-2 provides unambiguous identification of this specific compound in chemical databases. The compound exists under various synonymous names including 3-(ethoxymethylene)-2,4-pentanedione, 2,4-pentanedione,3-ethoxymethylene, and methyl 1-methylcarbonyl-2-ethoxyvinyl ketone.

Structural representation through the Simplified Molecular Input Line Entry System reveals the connectivity as CCOC=C(C(=O)C)C(=O)C, clearly illustrating the ethoxy group attachment and the positioning of the two ketone functionalities. The International Chemical Identifier provides a standardized description: InChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3, with the corresponding InChI Key ITTXGKOHFZJUEX-UHFFFAOYSA-N serving as a compact identifier for database searches.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | 3-(ethoxymethylidene)pentane-2,4-dione |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| CAS Registry Number | 33884-41-2 |

| MDL Number | MFCD07368652 |

| PubChem CID | 240418 |

| SMILES | CCOC=C(C(=O)C)C(=O)C |

| InChI Key | ITTXGKOHFZJUEX-UHFFFAOYSA-N |

Crystallographic Data and Conformational Studies

Crystallographic investigations of this compound and its derivatives have provided valuable insights into the molecular geometry and solid-state packing arrangements. X-ray crystallography studies reveal that compounds containing the ethoxymethylene-diketone framework often exhibit planar configurations due to extended conjugation across the molecular backbone. The crystal structure analysis of related compounds demonstrates that the enaminone portion maintains planarity owing to strong conjugation across the ethylene double bond.

Studies on analogous structures indicate that the molecular geometry around the ethoxymethylene group adopts a specific orientation that minimizes steric interactions while maximizing electronic delocalization. The crystallographic data for similar compounds show that the ethoxymethylene substituent generally lies in the same plane as the diketone system, creating an extended conjugated network that influences both the electronic properties and the intermolecular interactions in the crystal lattice.

X-ray powder diffraction analysis has been successfully employed to characterize the crystalline phases of this compound and its metal complexes. The diffraction patterns provide characteristic fingerprints that enable phase identification and quantitative analysis in complex mixtures. The crystallographic parameters typically reveal monoclinic or triclinic crystal systems, depending on the specific packing arrangements and hydrogen bonding patterns present in the solid state.

Conformational studies using computational methods complement the experimental crystallographic data by providing insights into the preferred molecular geometries in different environments. The collision cross section predictions for various ionization states indicate that the molecule maintains a relatively compact structure with predicted values ranging from 132.6 to 178.3 Ų depending on the adduct formation.

Spectroscopic Identification (¹H/¹³C NMR, IR, UV-Vis)

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The ¹H Nuclear Magnetic Resonance spectrum typically exhibits distinct resonances corresponding to the ethoxy group, with the ethyl protons appearing as characteristic triplet and quartet patterns due to spin-spin coupling. The methylene proton of the ethoxymethylene group generally appears as a singlet in the vinyl region, reflecting its attachment to the electron-deficient carbon center.

The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbon framework with distinctive chemical shifts for the carbonyl carbons, which typically resonate in the 190-210 parts per million region. The ethoxymethylene carbon exhibits a characteristic downfield shift due to its participation in the extended conjugated system. Solvent effects significantly influence the Nuclear Magnetic Resonance spectra, particularly for compounds capable of tautomerization, as different tautomeric forms may predominate in various solvents.

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes. The infrared spectrum typically displays strong carbonyl stretching bands in the 1650-1750 wavenumber region, with the exact positions depending on the extent of conjugation and hydrogen bonding. The ethoxy group contributes characteristic carbon-hydrogen and carbon-oxygen stretching vibrations in the fingerprint region.

Ultraviolet-Visible spectroscopy reveals the electronic transitions associated with the extended conjugated system. The compound typically exhibits absorption maxima in the ultraviolet region corresponding to π→π* transitions within the conjugated framework. The electronic spectra of metal complexes derived from this compound show additional d-d transitions that provide information about the coordination environment and electronic structure.

| Spectroscopic Parameter | Typical Value/Range |

|---|---|

| Refractive Index (20°C) | 1.4835-1.4875 |

| Boiling Point | 140-142°C (15 mmHg) |

| Appearance | Clear pale yellow to orange liquid |

| Density | 1.484 g/cm³ |

| Assay (Gas Chromatography) | ≥98.0% |

Tautomeric Behavior and Solvent Effects

The tautomeric behavior of this compound represents a fundamental aspect of its chemical properties, with the equilibrium between keto and enol forms being highly dependent on environmental conditions. Nuclear Magnetic Resonance studies have demonstrated that the extent and type of tautomerization vary significantly according to the solvent used, producing different signal patterns that reflect the predominant tautomeric species present in solution.

In nonpolar solvents such as carbon tetrachloride and cyclohexane, the intramolecular hydrogen bond of the enol form persists, and bulk solvent effects primarily account for the equilibrium enol-keto content. The stability of the enol tautomer in these environments results from the favorable formation of a six-membered chelate ring through intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen.

Conversely, in polar aprotic solvents such as dimethyl sulfoxide, disruption of the intramolecular hydrogen bond occurs, leading to a decreased percentage of enol form due to unfavorable entropy changes associated with solvation. The polar solvent molecules compete for hydrogen bonding interactions, thereby destabilizing the intramolecular hydrogen bond that stabilizes the enol tautomer.

Protic solvents such as water and methanol demonstrate even more pronounced effects on the tautomeric equilibrium. These solvents not only disrupt the intramolecular hydrogen bond but also facilitate the formation of intermolecular hydrogen bonds with both the enol and keto forms. The presence of protic solvents can lead to self-association of the enol tautomer through hydrogen bonding networks, which significantly influences the thermodynamic parameters for enolization.

The thermodynamic parameters for tautomerization in the neat compound have been rationalized through considerations of hydrogen bonding disruption and subsequent polymerization of the enol tautomer. Calorimetric studies provide quantitative data on the enthalpy and entropy changes associated with tautomerization, revealing that the process is both enthalpy and entropy driven depending on the specific conditions.

| Solvent Type | Predominant Tautomer | Key Interactions |

|---|---|---|

| Nonpolar (CCl₄, cyclohexane) | Enol | Intramolecular H-bonding |

| Polar aprotic (DMSO) | Keto | Solvation disrupts H-bonding |

| Protic (H₂O, MeOH) | Variable | Intermolecular H-bonding |

Eigenschaften

IUPAC Name |

3-(ethoxymethylidene)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTXGKOHFZJUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286589 | |

| Record name | 3-(ethoxymethylene)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33884-41-2 | |

| Record name | 33884-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(ethoxymethylene)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

- Enolization : In the presence of an acid catalyst (e.g., HCl or H₂SO₄), pentane-2,4-dione tautomerizes to its enolic form, enhancing nucleophilicity at the central carbon.

- Condensation : Ethyl orthoformate reacts with the enol, leading to the substitution of a hydroxyl group with an ethoxymethylene moiety. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the orthoformate.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Under optimized conditions, yields of 72–85% are routinely achieved, with purity ≥98% confirmed by gas chromatography.

Industrial Adaptation

Scale-up challenges include exothermicity and byproduct formation (e.g., 3-formyl-pentane-2,4-dione via hydrolysis). Continuous flow reactors with inline pH monitoring and temperature control have been proposed to improve reproducibility.

Template-Assisted Synthesis in Metal Complex Formation

This compound is often synthesized in situ during the preparation of transition metal complexes, leveraging its chelating properties.

Role of Metal Templates

Nickel(II) or copper(II) acetylacetonates act as templates, facilitating the condensation of pentane-2,4-dione with ethyl orthoformate. The metal ion stabilizes the enolate intermediate, directing regioselectivity toward the ethoxymethylene product.

Case Study: Nickel and Copper Complex Synthesis

A representative protocol involves:

- Heating a mixture of Ni(acac)₂ (1 equiv), pentane-2,4-dione (24 mL), and triethyl orthoformate (6 mL) at 107°C under argon for 8 hours.

- Cooling the mixture to precipitate the nickel complex, which is filtered and washed with ethanol.

The ligand is subsequently liberated via demetalation using gaseous HCl, achieving 65–70% isolated yield.

Alternative Synthetic Routes and Methodological Variations

Solvent Effects and Azeotropic Water Removal

Replacing traditional solvents with methyl isobutyl ketone (MIBK) enables azeotropic removal of water, critical for moisture-sensitive alkylating agents. This approach improves yields by 12–15% compared to ethanol-based systems.

Comparative Analysis of Alkylating Agents

While ethyl orthoformate is standard, iodomethane derivatives have been explored for enhanced reactivity. However, these require stringent anhydrous conditions and offer marginal yield improvements (≤5%).

Quality Control and Analytical Characterization

Purity Assessment Techniques

| Method | Key Indicators | Typical Results |

|---|---|---|

| Gas Chromatography | Retention time = 8.2 min | Purity ≥98% |

| ¹H NMR (CDCl₃) | δ 8.09 (s, CH=N), 2.70 (s, CH₃) | Matches reference spectra |

Spectroscopic Identification

- IR (ATR) : Peaks at 1656 cm⁻¹ (C=O stretch) and 1584 cm⁻¹ (C=N stretch).

- UV-Vis (CH₂Cl₂) : λₘₐₓ = 472 nm (π→π* transition).

Challenges and Limitations in Current Methodologies

Moisture Sensitivity Issues

Hydrolysis of the ethoxymethylene group to formyl derivatives remains a critical challenge, necessitating strict anhydrous conditions.

Byproduct Formation and Separation Difficulties

Co-formation of O-alkylated isomers (e.g., 3-methoxymethylene derivatives) complicates purification. Distillation or column chromatography is required, reducing overall yield by 10–20%.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethoxymethylene)pentane-2,4-dione undergoes various chemical reactions, including:

Condensation Reactions: It can react with amines to form Schiff bases.

Substitution Reactions: The ethoxymethylene group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Condensation Reactions: Typically involve the use of amines and a base such as potassium hydroxide in ethanol under reflux conditions.

Substitution Reactions: Can involve various nucleophiles and bases depending on the desired product.

Major Products Formed

Schiff Bases: Formed by the reaction with amines.

Substituted Derivatives: Formed by the replacement of the ethoxymethylene group with other functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics and Synthesis

3-(Ethoxymethylene)pentane-2,4-dione can be synthesized through the reaction of pentane-2,4-dione with ethyl orthoformate under acidic conditions. This process introduces the ethoxymethylene group, enhancing the compound's reactivity and biological potential. The synthesis can also be achieved via heating pentane-2,4-dione with triethyl orthoformate, which has been documented in various studies .

Scientific Research Applications

The compound exhibits several significant applications in scientific research:

Medicinal Chemistry

This compound has shown potential as a precursor for anticancer agents. Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism of action may involve modulation of apoptosis and cell cycle regulation through interaction with key signaling pathways.

Case Study: Anticancer Activity

A study highlighted the dose-dependent inhibition of cell proliferation in MCF-7 cells by derivatives derived from this compound, suggesting effective concentrations for therapeutic applications.

Coordination Chemistry

The ability of this compound to form stable complexes with various metal ions makes it a valuable ligand in coordination chemistry. These metal complexes are useful in catalysis and materials science, as well as precursors for metal-containing polymers .

Table: Coordination Complexes Derived from this compound

| Metal Ion | Complex Type | Application Area |

|---|---|---|

| Ni | Ni(II) Complex | Catalysis |

| Cu | Cu(II) Complex | Materials Science |

| Zn | Zn(II) Complex | Drug Delivery Systems |

Synthesis of Heterocyclic Compounds

This compound is extensively employed in synthesizing various heterocyclic compounds such as pyrazoles and isoxazoles. These heterocycles are critical structural motifs in numerous pharmaceuticals and agrochemicals .

Table: Heterocycles Synthesized from this compound

| Heterocycle Type | Example Compound | Application |

|---|---|---|

| Pyrazole | 1-Methylpyrazole | Antimicrobial agents |

| Isoxazole | Isoxazole derivatives | Anti-inflammatory drugs |

| Pyrimidine | Pyrimidine derivatives | Antiviral agents |

Research indicates that this compound possesses notable biological activities beyond its anticancer properties. Its derivatives have been shown to interact with enzymes involved in metabolic processes, potentially altering drug metabolism and enhancing therapeutic efficacy .

Enzyme Interaction Studies

Certain derivatives have been identified as inhibitors of cyclooxygenase enzymes (COX), which play crucial roles in inflammatory processes and cancer progression .

Wirkmechanismus

The mechanism of action of 3-(Ethoxymethylene)pentane-2,4-dione involves its ability to act as an electrophile in various chemical reactions. . This reactivity makes it a valuable intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Pentane-2,4-dione Derivatives

The reactivity and applications of pentane-2,4-dione derivatives are highly dependent on the substituent at the 3-position. Key analogs include:

Alkoxy/Aryloxy Derivatives

- 3-[Ethoxy(4-methylphenyl)methyl]pentane-2,4-dione (1e) : Substituted with a 4-methylphenyl group, this derivative exhibits similar reactivity to the ethoxymethylene compound but with enhanced steric hindrance, reducing yields slightly (78%) .

Halogenated Derivatives

- 3-[Ethoxy(4-bromophenyl)methyl]pentane-2,4-dione (1i) : The bromine atom introduces electronegativity, polarizing the molecule and enhancing its suitability for cross-coupling reactions (88% yield) .

- 3-(2-Iodobenzyl)pentane-2,4-dione : The iodine substituent facilitates electrophilic cyclization, enabling regio- and stereoselective synthesis of indene derivatives (96% yield) .

Thioether Derivatives

- 3-(Dodecylthio)pentane-2,4-dione (3w) : The long alkyl chain increases hydrophobicity, making it useful in micellar catalysis (92% yield) .

- 3-(p-Tolylthio)pentane-2,4-dione (3g) : The thioether group enhances nucleophilicity, enabling efficient thia-Michael additions in aqueous media (58% yield) .

Phosphoranylidene Derivatives

Physical and Spectral Properties

Biologische Aktivität

3-(Ethoxymethylene)pentane-2,4-dione, also known as ethyl 3-(ethoxymethylene)-2,4-pentanedione, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pentane-2,4-dione with ethyl orthoformate under acidic conditions. This method allows for the formation of the ethoxymethylene group, enhancing the compound's reactivity and biological potential.

Anticancer Properties

Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, compounds synthesized from this precursor have shown promising activity against various cancer cell lines. A notable study demonstrated that derivatives exhibited significant cytotoxic effects on breast cancer cells, suggesting potential for further development as anticancer agents .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with cellular pathways and molecular targets. It may influence apoptosis and cell cycle regulation in cancer cells by modulating key signaling pathways. Additionally, its derivatives have been shown to interact with enzymes involved in metabolic processes, potentially leading to altered drug metabolism and enhanced therapeutic efficacy .

Case Studies

- Study on Anticancer Activity : A study investigated the effects of derivatives derived from this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective concentrations for therapeutic applications .

- Enzyme Interaction Studies : Research has shown that compounds related to this compound can act as enzyme inhibitors. For example, certain derivatives inhibited cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer progression .

Data Table: Biological Activity Overview

Q & A

Q. How can researchers leverage this compound in designing photoactive metal complexes?

- Methodological Answer :

- Coordination Chemistry : React with transition metals (e.g., Cu²⁺, Ru³⁺) in ethanol/water. Characterize complexes via UV-Vis (charge-transfer bands) and cyclic voltammetry .

- Photocatalysis : Test light-driven degradation of organic pollutants (e.g., methylene blue) under UV/visible light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.